N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(3-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide is a complex organic compound that features a unique structure combining a tetrahydropyran ring, a pyrazolopyridine core, and a pentanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: This can be achieved by hydrogenation of dihydropyran using Raney nickel as a catalyst.
Synthesis of the Pyrazolopyridine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions, often using reagents like trimethylsilyl cyanide and 3-chloroperoxybenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like m-chloroperoxybenzoic acid to introduce oxygen functionalities.
Reduction: Hydrogenation reactions to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperoxybenzoic acid for oxidation reactions.
Reducing Agents: Hydrogen gas with catalysts like Raney nickel for reduction reactions.
Bases: Triethylamine and sodium bis(trimethylsilyl)amide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
N-(5-(3-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(5-(3-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran Derivatives: Compounds like tetrahydropyran-2-yl ethers, which are commonly used as protecting groups in organic synthesis.
Pyrazolopyridine Derivatives: Similar compounds used in medicinal chemistry for their biological activity.
Uniqueness
N-(5-(3-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide is unique due to its combination of a tetrahydropyran ring, a pyrazolopyridine core, and a pentanamide side chain. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H25N5O2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[5-[1-(oxan-2-yl)pyrazolo[3,4-c]pyridin-5-yl]pyridin-3-yl]pentanamide |
InChI |
InChI=1S/C21H25N5O2/c1-2-3-6-20(27)25-17-9-15(11-22-13-17)18-10-16-12-24-26(19(16)14-23-18)21-7-4-5-8-28-21/h9-14,21H,2-8H2,1H3,(H,25,27) |
InChI Key |
NGBLQQMPEKBWFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CN=CC(=C1)C2=NC=C3C(=C2)C=NN3C4CCCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.